UPGL00004 -

UPGL00004

Catalog Number: EVT-285009
CAS Number:
Molecular Formula: C25H26N8O2S2
Molecular Weight: 534.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

UPGL00004 is a synthetic small molecule belonging to the class of 1,3,4-thiadiazole derivatives. [, ] It has been primarily investigated for its potential as an allosteric inhibitor of glutaminase C (GAC). [, ] GAC is an enzyme crucial for glutamine metabolism, a process often dysregulated in cancer cells leading to a dependence on glutamine for proliferation, termed "glutamine addiction". [, ] UPGL00004's role in scientific research stems from its ability to bind to and inhibit GAC, making it a valuable tool for studying glutamine metabolism and its role in cancer cell growth. [, ]

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl (BPTES)

Compound Description: BPTES is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS) []. It has been widely used as a molecular probe to investigate the therapeutic potential of GLS inhibition in various diseases, including cancer [].

Relevance: BPTES is considered a parent compound to UPGL00004. They share a core structure featuring two 1,3,4-thiadiazole rings linked by a flexible chain moiety in BPTES, which is replaced by a saturated heterocyclic core in UPGL00004 []. This modification in UPGL00004 contributes to its improved microsomal stability compared to BPTES [].

CB-839

Compound Description: CB-839 is another potent allosteric inhibitor of Glutaminase C (GAC), an enzyme overexpressed in cancer cells and involved in glutamine metabolism []. This compound is currently undergoing clinical trials as a potential anticancer therapeutic [].

Overview

UPGL00004 is a novel compound identified as a potent inhibitor of glutaminase C, an enzyme critical in cancer metabolism. This compound has gained attention for its potential therapeutic applications in oncology, particularly against aggressive cancer types such as triple-negative breast cancer. UPGL00004 exhibits a mechanism of action similar to other known glutaminase inhibitors, including CB-839 and BPTES, but demonstrates improved potency and selectivity.

Source and Classification

UPGL00004 is classified under the category of small-molecule inhibitors targeting glutaminase enzymes. Glutaminase plays a significant role in the conversion of glutamine to glutamate, a process crucial for cellular metabolism and proliferation in cancer cells. The compound was derived from a series of structural analogs designed to enhance metabolic stability compared to existing inhibitors like BPTES and CB-839 .

Synthesis Analysis

Methods and Technical Details

The synthesis of UPGL00004 involves several organic chemistry techniques, including:

  1. Heterocyclic Core Modification: The compound is synthesized by modifying the flexible regions of known glutaminase inhibitors with rigid heterocyclic cores to improve binding affinity and metabolic stability.
  2. Crystallization Techniques: Serial room temperature crystallography has been employed to elucidate the binding interactions between UPGL00004 and glutaminase C. This method allows for high-resolution structural analysis without the distortions often associated with cryogenic techniques .

The synthesis process typically includes multiple steps of condensation reactions, purification through chromatography, and characterization via nuclear magnetic resonance spectroscopy and mass spectrometry.

Molecular Structure Analysis

Structure and Data

UPGL00004 features a unique molecular structure characterized by a thiadiazole ring system that is crucial for its inhibitory activity. The compound's structure allows it to effectively bind to the active site of glutaminase C, occupying similar spatial configurations as other inhibitors like CB-839 .

Key structural data include:

  • Molecular Formula: C₁₄H₁₈N₄O₂S
  • Molecular Weight: 306.38 g/mol
  • Binding Affinity: IC₅₀ value of approximately 29 nM against recombinant glutaminase C, indicating strong inhibitory potency .
Chemical Reactions Analysis

Reactions and Technical Details

UPGL00004 primarily functions through allosteric inhibition of glutaminase C. The compound binds to specific sites on the enzyme, altering its conformation and inhibiting its enzymatic activity.

Key reactions include:

  • Inhibition of Glutaminase Activity: UPGL00004 competes with substrate binding, effectively reducing the conversion rate of glutamine to glutamate.
  • Fluorescence Quenching Assays: Studies have shown that the addition of UPGL00004 results in significant quenching of fluorescence in mutant forms of glutaminase, confirming direct binding interactions .
Mechanism of Action

Process and Data

The mechanism by which UPGL00004 exerts its effects involves:

  1. Allosteric Modulation: By binding to an allosteric site on glutaminase C, UPGL00004 induces conformational changes that inhibit substrate access to the active site.
  2. Filament Formation Inhibition: Recent studies suggest that UPGL00004 may also interfere with the filament formation necessary for optimal enzymatic activity in glutaminases, further contributing to its inhibitory effects .

Data from biochemical assays indicate that UPGL00004 effectively disrupts the catalytic cycle of glutaminase by stabilizing inactive conformations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UPGL00004 possesses several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Exhibits improved metabolic stability compared to traditional inhibitors due to its rigid core structure.
  • pH Stability: Maintains activity across a range of physiological pH levels.

These properties make UPGL00004 suitable for further development as a therapeutic agent.

Applications

Scientific Uses

UPGL00004 has significant potential applications in cancer research and therapy:

  1. Cancer Treatment: Demonstrated efficacy in inhibiting the growth of triple-negative breast cancer cells. It shows promise when used in combination with anti-vascular endothelial growth factor therapies such as bevacizumab .
  2. Metabolic Studies: Serves as a valuable tool for studying glutamine metabolism in cancer cells, providing insights into metabolic reprogramming associated with tumor growth.
  3. Drug Development: The structural characteristics of UPGL00004 can inform the design of new inhibitors targeting other metabolic pathways involved in cancer progression .

Properties

Product Name

UPGL00004

IUPAC Name

2-phenyl-N-[5-[[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C25H26N8O2S2

Molecular Weight

534.7 g/mol

InChI

InChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35)

InChI Key

MRYCNTHLPRENBA-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

UPGL00004; UPGL-00004; UPGL 00004

Canonical SMILES

C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.